1-[(1-Butoxyethenyl)oxy]butane
Description
Structure
3D Structure
Properties
CAS No. |
10284-51-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
1-(1-butoxyethenoxy)butane |
InChI |
InChI=1S/C10H20O2/c1-4-6-8-11-10(3)12-9-7-5-2/h3-9H2,1-2H3 |
InChI Key |
DTAGLSRMCLXVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)OCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Divinyl Ethers and Analogous Systems
Strategies for the Preparation of Divinyl Ethers
The preparation of divinyl ethers can be approached through several distinct synthetic routes. While some methods are broadly applicable to a variety of ether structures, others are more suited to specific substitution patterns. The target compound, 1-[(1-Butoxyethenyl)oxy]butane, also known as 1,1-dibutoxyethene, represents a geminal diether structure, the synthesis of which requires specific strategic considerations.
Transesterification Approaches Utilizing Vinyl Esters
Transesterification, or more accurately, transvinylation, is a powerful method for the synthesis of vinyl ethers from alcohols using a vinyl ester as the vinyl group donor. This reaction is typically catalyzed by transition metal complexes, most notably those of palladium and iridium. orgsyn.orgnih.gov The process involves the exchange of the alkoxy group of the alcohol with the acyloxy group of the vinyl ester, commonly vinyl acetate (B1210297).
While this method is highly effective for producing simple vinyl ethers (RO-CH=CH₂), its direct application to form a geminal structure like 1,1-dibutoxyethene in a single step is not typical. However, it is a primary route for synthesizing the precursor, n-butyl vinyl ether, from n-butanol and vinyl acetate. The general reaction is as follows:
ROH + CH₂=CHOAc → ROCH=CH₂ + HOAc unacademy.com
Palladium catalysts, often in the form of palladium(II) acetate complexed with ligands such as phenanthroline, have been shown to be effective for this transformation. google.com The activity of these catalysts can be enhanced by the addition of a strong acid. google.com
| Catalyst System | Alcohol Substrate | Vinylating Agent | Conditions | Yield |
| Pd(OAc)₂ / Ligand | Primary Alcohols | Butyl vinyl ether | - | 61-98% nih.gov |
| Palladium(II) Acetate | Ethanol | Vinyl Acetate | Reflux | Moderate researchgate.net |
| Iridium Complex | n-Octyl Alcohol | Vinyl Acetate | Toluene (B28343), 100°C, 5h | 99% orgsyn.org |
Table 1: Representative examples of transition metal-catalyzed transfer vinylation of alcohols.
Vinylization Reactions of Alcohols and Acetylene (B1199291) in Basic Media
The direct vinylization of alcohols with acetylene, a process developed by Walter Reppe, is a cornerstone of industrial vinyl ether synthesis. sci-hub.se This reaction is typically carried out at elevated temperatures and pressures in the presence of a strong base, such as an alkali metal hydroxide (B78521) or alkoxide. google.comchemicalbook.com The reaction proceeds via the nucleophilic addition of the alcohol to the acetylene triple bond.
For the synthesis of n-butyl vinyl ether, n-butanol is reacted with acetylene in the presence of a catalyst like potassium hydroxide or the corresponding butoxide. chemicalbook.com
n-BuOH + HC≡CH --(Base)--> n-BuO-CH=CH₂
Under specific conditions, it is conceivable that a second molecule of n-butanol could add to the initially formed n-butyl vinyl ether, or that two molecules of n-butanol could add to acetylene to form the ketene (B1206846) acetal (B89532), 1,1-dibutoxybutane, which could then be a precursor to the target compound. However, the primary product under standard Reppe conditions is the monovinyl ether. A superbase catalyst system, such as CsF–NaOH–DMSO, has been developed to prepare n-butyl vinyl ether under atmospheric pressure at 100 °C, achieving high conversion of n-butanol. chemicalbook.com
| Alcohol | Catalyst | Temperature (°C) | Pressure | Product | Yield |
| n-Butanol | KOH | 120-180 | Superatmospheric | n-Butyl vinyl ether | High google.com |
| n-Butanol | CsF–NaOH–DMSO | 100 | Atmospheric | n-Butyl vinyl ether | 79% selectivity chemicalbook.com |
| Various Alcohols | Alkali Metal Alcoholate | 80-250 | - | Corresponding Vinyl Ether | - google.com |
Table 2: Conditions for the vinylization of alcohols with acetylene (Reppe Synthesis).
Iridium-Catalyzed Transfer Vinylation from Polyols
In recent years, iridium-catalyzed reactions have emerged as highly efficient and versatile methods for organic synthesis. orgsyn.org For the preparation of vinyl ethers, cationic iridium complexes have proven to be excellent catalysts for the transfer vinylation of alcohols with vinyl acetate. orgsyn.orgresearchgate.net This method offers a practical and versatile route to access vinyl ethers under relatively mild conditions. orgsyn.org
The reaction is applicable to a wide range of alcohols, including primary, secondary, and tertiary alcohols. researchgate.net Furthermore, this methodology can be extended to polyols, such as diols and triols, to produce the corresponding divinyl and trivinyl ethers, respectively. For instance, the reaction of n-octyl alcohol with vinyl acetate in the presence of a catalytic amount of [Ir(cod)₂]⁺BF₄⁻ complex in toluene at 100 °C affords allyl octyl ether in quantitative yield. orgsyn.org While this method is primarily used for synthesizing simple vinyl ethers, it represents a state-of-the-art technique for producing the precursors to more complex structures.
Elimination Reactions from Saturated Ether Precursors
Elimination reactions provide a fundamental route to the formation of alkenes. In the context of synthesizing this compound, a dehydrohalogenation reaction from a suitable saturated ether precursor is a plausible strategy. researchgate.net A logical precursor would be a 2-halo-1,1-dibutoxyethane, such as 2-bromo-1,1-dibutoxyethane.
The synthesis of this precursor could be achieved by the reaction of bromoacetaldehyde (B98955) diethyl acetal with butanol, or by the addition of bromine to butyl vinyl ether in the presence of butanol. Treatment of this halo-acetal with a strong, non-nucleophilic base, such as potassium tert-butoxide, would induce an E2 elimination, removing the hydrogen halide and forming the carbon-carbon double bond of the ketene acetal. mdpi.com
(n-BuO)₂CH-CH₂Br + Base → (n-BuO)₂C=CH₂ + H-Base⁺ + Br⁻
This approach is analogous to the dehydrohalogenation of other alkyl halides to form alkenes and is a standard procedure in organic synthesis. mdpi.comresearchgate.net The success of the reaction often depends on the choice of base and reaction conditions to favor elimination over substitution. researchgate.net The dehydrohalogenation of 1,1-dihalides is also a known method that results in the formation of alkynes through a double elimination process. frontiersin.org
Synthesis from Bio-Based Feedstocks (e.g., 5-Hydroxymethylfurfural)
The increasing demand for sustainable chemical processes has driven research into the use of renewable feedstocks. 5-Hydroxymethylfurfural (HMF), derived from the dehydration of carbohydrates, is a key platform molecule for the production of a wide array of bio-based chemicals and materials. umich.edursc.orgresearchgate.netacs.org
Synthesis of Related Enol Ether Derivatives for Mechanistic Insight
Understanding the synthesis of related enol ether derivatives provides valuable mechanistic insight into the formation of compounds like this compound. Enol ethers are electron-rich alkenes, and their synthesis and reactivity are governed by this electronic nature. unacademy.com
The formation of the carbon-carbon double bond is a critical step. In the case of vinylization of alcohols, it involves the addition of an alkoxide to acetylene. In elimination reactions, it involves the base-mediated removal of a proton and a leaving group.
The synthesis of silyl (B83357) enol ethers offers a well-studied parallel for understanding enol ether formation. Silyl enol ethers are typically prepared by trapping an enolate, formed by the deprotonation of a ketone or aldehyde, with a silyl halide. stackexchange.com Modern methods also include nickel-catalyzed remote functionalization of ketones to give Z-selective silyl enol ethers. stackexchange.com Mechanistic studies of these reactions often involve intermediates that are analogous to those in other enol ether syntheses. For instance, the mechanism of acid-catalyzed enol ether formation often proceeds through a resonance-stabilized carbocation intermediate. By studying these related syntheses, the factors controlling regioselectivity, stereoselectivity, and reactivity in the formation of the enol ether moiety can be better understood, providing a framework for optimizing the synthesis of specific targets like this compound.
Chemo- and Regioselectivity in Divinyl Ether Formation
In the context of synthesizing divinyl ethers, selectivity is paramount. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a substrate. mdpi.com For instance, a reagent might react with a hydroxyl group while leaving a ketone group untouched in the same molecule. Regioselectivity , on the other hand, describes the preference for a reaction to occur at one specific site over another possible constitutional isomer. mdpi.com This is particularly relevant when a reagent adds to an unsymmetrical molecule, such as the addition of an alcohol to an unsymmetrical alkyne.
The following sections delve into how these principles are applied and controlled in synthetic routes relevant to divinyl ether formation.
The synthesis of unsymmetrical divinyl ethers, or the vinylation of molecules with multiple potential reaction sites, requires precise control of regioselectivity. A key strategy involves the addition of alcohols to alkynes.
One prominent example is the nickel-catalyzed hydrohydroxymethylation of unsymmetrical internal alkynes using methanol (B129727) as the C1 source. nih.gov This reaction provides a direct route to allylic alcohols, which are structurally related to the enol ether substructure of divinyl ethers. The choice of ligand for the nickel catalyst is crucial in directing the regioselectivity of the methanol addition.
For instance, in the reaction of 1-phenyl-1-propyne (B1211112) with methanol, different N-heterocyclic carbene (NHC) ligands on the nickel catalyst lead to varying yields and regioselectivities. The desired product can be formed with excellent regioselectivity (14:1) when the appropriate ligand is used, highlighting the ligand's role in controlling the site of nucleophilic attack. nih.gov Side reactions, such as dimerization and trimerization of the alkyne, also compete with the desired reaction, making catalyst and ligand selection critical for both chemo- and regioselectivity. nih.gov
| Entry | Catalyst/Ligand | Product Yield (%) | Regioselectivity | Byproducts |
| 1 | Ni(COD)₂ / IPr (L1) | Trace | - | - |
| 2 | Ni(COD)₂ / SIPr (L2) | 21 | 10:1 | Dimer, Trimer |
| 3 | Ni(COD)₂ / ICy (L3) | 35 | 11:1 | Dimer, Trimer |
| 4 | Ni(COD)₂ / IPr* (L4) | 40 | 14:1 | Dimer, Trimer |
Data sourced from a study on nickel-catalyzed direct coupling of alkynes and methanol. nih.gov The table illustrates the influence of the N-heterocyclic carbene ligand on the yield and regioselectivity of the allylic alcohol product.
Another example of regioselectivity can be observed in the vinylation of diols. In the reaction of butane-1,3-diol with acetylene in the presence of potassium hydroxide, vinylation can occur at either the primary or the secondary hydroxyl group. Research has shown that this reaction preferentially yields 4-vinyloxybutan-2-ol over 3-vinyloxybutan-1-ol, with ratios depending on the specific reaction conditions, demonstrating regioselectivity for one hydroxyl group over the other. researchgate.net
Chemoselectivity is crucial when a starting material contains multiple functional groups that could potentially react. The goal is to have the reaction occur exclusively at the desired site to form the ether linkage.
Catalytic reductive coupling of carbonyl compounds (aldehydes and ketones) with alcohols is a powerful method for forming unsymmetrical ethers. A well-defined cationic ruthenium hydride complex, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, has been shown to be a highly chemoselective catalyst for this transformation in an aqueous solution. nih.gov This method allows for the selective etherification of an aldehyde or ketone in the presence of other reducible functional groups, using molecular hydrogen as the reducing agent. The high chemoselectivity of the catalyst ensures that only the carbonyl group reacts with the alcohol to form the ether, without affecting other parts of the molecule. nih.gov
Similarly, nickel-catalyzed cross-coupling reactions demonstrate high chemoselectivity. For example, α-oxy radicals generated from benzylic acetals can be chemoselectively coupled with aryl iodides using a specific 2,6-bis(N-pyrazolyl)pyridine (bpp)/Ni catalyst system. princeton.edunih.gov The reaction conditions are mild and tolerate a variety of functional groups on both the acetal and the aryl iodide, showcasing the catalyst's ability to discriminate and react with the target functional groups to form the desired C-O bond for the ether product. princeton.edunih.gov
| Carbonyl Substrate | Alcohol | Ether Product | Yield (%) |
| Benzaldehyde | Methanol | Benzyl methyl ether | 95 |
| Acetophenone | Ethanol | 1-Phenylethyl ethyl ether | 92 |
| Cyclohexanone | n-Butanol | Cyclohexyl butyl ether | 89 |
| 4-Nitrobenzaldehyde | Propanol | 4-Nitrobenzyl propyl ether | 91 |
Data adapted from findings on chemoselective catalytic etherification. nih.gov The table shows high yields for the formation of various unsymmetrical ethers from aldehydes and ketones with alcohols, demonstrating the high chemoselectivity of the ruthenium catalyst.
These examples, while not all directly producing this compound, illustrate the fundamental principles of chemo- and regioselectivity that are essential for the controlled and efficient synthesis of complex divinyl ethers and related systems. The choice of catalyst, ligands, and reaction conditions are the primary tools chemists use to steer a reaction towards the desired isomer and prevent unwanted side reactions.
Advanced Reaction Mechanisms and Reactivity of Divinyl Ethers
Electrophilic Attack Susceptibility and Mechanistic Pathways
The oxygen atom in divinyl ethers donates electron density to both double bonds, making them highly susceptible to electrophilic attack. This increased nucleophilicity facilitates reactions with a wide range of electrophiles. The mechanistic pathway of such reactions typically involves the initial formation of a stabilized carbocation intermediate. The presence of the alkoxy group alpha to the developing positive charge provides significant resonance stabilization.
The general mechanism for electrophilic addition to a vinyl ether proceeds as follows:
Protonation/Electrophilic Addition: An electrophile (E+) attacks one of the double bonds, leading to the formation of a resonance-stabilized oxocarbenium ion. The regioselectivity of this step is governed by the formation of the most stable carbocation.
Nucleophilic Capture: A nucleophile (Nu-) then attacks the carbocation, leading to the final addition product.
This high reactivity makes divinyl ethers valuable precursors for various functional groups and molecular architectures.
Pericyclic Reactions of Enol Ethers
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.edu Enol ethers, including the vinyl moieties within 1-[(1-Butoxyethenyl)oxy]butane, are excellent participants in several types of pericyclic reactions due to their electron-rich nature. msu.edulibretexts.org
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In the inverse electron demand variant (DARinv), an electron-rich dienophile reacts with an electron-poor diene. nih.gov Enol ethers, such as the vinyl groups in this compound, serve as excellent electron-rich dienophiles in these reactions. d-nb.info
The reaction of an electron-deficient diene, like a 1,2,4,5-tetrazine, with a vinyl ether proceeds via a [4+2] cycloaddition. sigmaaldrich.com This is followed by the elimination of a stable molecule, such as dinitrogen, and the alcohol corresponding to the ether group, leading to the formation of a heteroaromatic ring system like a pyridazine. d-nb.info The high reactivity of enol ethers in these cycloadditions makes them valuable for synthesizing complex heterocyclic scaffolds. researchgate.net The reaction is often fast, selective, and can be performed under mild conditions. sigmaaldrich.com
Table 1: Reactivity of Dienophiles in Inverse Electron Demand Diels-Alder Reactions
| Dienophile Class | Relative Reactivity | Key Features |
|---|---|---|
| Enol Ethers | High | Electron-rich, readily participate in cycloaddition. d-nb.info |
| Alkenes | Moderate | Reactivity depends on substitution; electron-donating groups increase rate. nih.gov |
| Alkynes | Moderate | Lead to fully aromatized heterocyclic products directly. sigmaaldrich.com |
This table provides a general comparison of reactivity for different classes of dienophiles.
Sigmatropic rearrangements are concerted, uncatalyzed intramolecular reactions where a sigma bond migrates across a pi-electron system. libretexts.org The Claisen rearrangement is a prominent scribd.comscribd.com-sigmatropic rearrangement involving an allyl vinyl ether, which thermally converts to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for carbon-carbon bond formation. wikipedia.org
The reaction proceeds through a highly ordered, cyclic transition state, often preferring a chair-like conformation. organic-chemistry.orglibretexts.org The transformation is driven by the formation of a thermodynamically stable carbonyl group. wikipedia.org While this compound itself is not an allyl vinyl ether, its vinyl ether components can be incorporated into substrates capable of undergoing Claisen-type rearrangements, highlighting the synthetic utility of this functional group. masterorganicchemistry.com For instance, reacting an allylic alcohol with a vinyl ether under acidic conditions can generate an intermediate allyl vinyl ether in situ, which then undergoes the Claisen rearrangement. libretexts.orglibretexts.org
Catalytic Transformations
The reactivity of divinyl ethers can be further harnessed and controlled through transition metal catalysis. Catalytic cycles offer pathways to novel products that are inaccessible through thermal reactions alone.
Palladium catalysts are effective in promoting the oxidation of enol ethers. organic-chemistry.org Mild oxidation of alkyl enol ethers using a palladium catalyst can yield enals, which are α,β-unsaturated aldehydes. organic-chemistry.org This transformation is valuable as it tolerates a variety of functional groups. organic-chemistry.org
Furthermore, intramolecular palladium-catalyzed reactions of substrates containing both an enol ether and a pendant alcohol can lead to the synthesis of important heterocyclic compounds like furans and dihydrofurans. organic-chemistry.org The specific product often depends on the substrate structure and reaction conditions. For example, the palladium-catalyzed coupling and cyclization of specific substrates can yield substituted dihydrofurans. organic-chemistry.orgresearchgate.net Similarly, various palladium-catalyzed methods have been developed for the synthesis of furans from appropriate starting materials. scribd.compharmaguideline.com
Table 2: Products of Palladium-Catalyzed Reactions of Enol Ether Derivatives
| Reactant Type | Catalyst System | Product(s) |
|---|---|---|
| Alkyl Enol Ether | Pd(OAc)₂ / O₂ | Enals organic-chemistry.org |
| Enol Ether with Pendant Alcohol | Pd(II) catalyst | Furans, Dihydrofurans organic-chemistry.orgorganic-chemistry.org |
This table illustrates the versatility of palladium catalysis in transforming enol ether-containing substrates.
The synthesis of vinyl ethers, the constituent parts of this compound, is frequently achieved through the hydroalkoxylation of alkynes. mdpi.comnih.gov This atom-economical reaction involves the addition of an alcohol across the carbon-carbon triple bond of an alkyne. researchgate.netscispace.com A variety of transition metals, including gold, platinum, palladium, rhodium, and iridium, can catalyze this transformation. mdpi.comnih.gov
Gold catalysts, in particular, have shown excellent results for the synthesis of vinyl ethers from the addition of alcohols to alkynes. mdpi.commdpi.com The reaction mechanism can be complex, sometimes involving dual-metal catalytic cycles. mdpi.com The choice of metal catalyst, ligands, and reaction conditions can influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomer) of the resulting vinyl ether. researchgate.net This catalytic method is a cornerstone for producing the vinyl ether monomers required for synthesizing more complex molecules like divinyl ethers. mdpi.com
Reactions Involving Organoaluminum Compounds and Formaldehyde
The reactivity of divinyl ethers, such as this compound, with organoaluminum compounds in the presence of formaldehyde presents a versatile platform for the construction of complex molecular architectures. While specific studies on this compound are not extensively documented, the general reactivity of divinyl ethers in such systems is instructive. These reactions typically proceed through a series of coordinated steps involving the activation of the divinyl ether by the organoaluminum species, followed by a nucleophilic attack on formaldehyde. The organoaluminum compound can act as a Lewis acid, coordinating to the oxygen atom of the divinyl ether, thereby activating the double bond towards nucleophilic attack. This activation facilitates the subsequent reaction with formaldehyde, leading to the formation of functionalized acetal (B89532) derivatives. The specific outcome of the reaction is highly dependent on the nature of the organoaluminum reagent and the reaction conditions employed.
Radical Reactions Involving Enol Ethers and Their Derivatives
Generation and Reactivity of Enol Ether Radical Cations
Enol ethers, including divinyl ethers like this compound, are susceptible to one-electron oxidation to form highly reactive radical cations. researchgate.net This transformation can be achieved through various methods, including electrochemical oxidation or photochemical single-electron transfer (SET). researchgate.net The resulting enol ether radical cation is a potent intermediate that can participate in a variety of subsequent reactions. Its reactivity is characterized by both radical and cationic character, allowing for diverse modes of bond formation. These intermediates are key in initiating cycloaddition reactions and other carbon-carbon bond-forming processes. researchgate.net The stability and subsequent reaction pathways of the radical cation are influenced by the substitution pattern on the enol ether. researchgate.net
Substitution Pattern-Selective Olefin Cross-Couplings
The radical cations generated from enol ethers can be harnessed for substitution pattern-selective olefin cross-coupling reactions. researchgate.net This type of reaction allows for the controlled formation of carbon-carbon bonds between the enol ether and another olefin. The selectivity of the coupling is governed by the electronic and steric properties of both the enol ether radical cation and the coupling partner. By tuning the reaction conditions and the nature of the substrates, it is possible to direct the regioselectivity and stereoselectivity of the cross-coupling process. This methodology provides a powerful tool for the synthesis of complex olefinic structures from simple precursors.
Metal-Free Oxo-Acyloxylation Pathways
Recent advancements in organic synthesis have focused on the development of metal-free reaction pathways. In the context of enol ethers, metal-free oxo-acyloxylation provides a method for the introduction of both an oxygen and an acyloxy group across the double bond. While the direct α-hydroxylation of enolates and silyl (B83357) enol ethers is a well-established transformation, related metal-free approaches for divinyl ethers are of significant interest. organicreactions.org These reactions can proceed through the generation of radical intermediates and offer an alternative to traditional metal-catalyzed oxidation methods. The development of such pathways is crucial for sustainable and environmentally benign chemical synthesis.
Dynamic Covalent Chemistry of Acetal Motifs Derived from Divinyl Ethers
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create complex, self-assembling systems. nih.gov Acetal chemistry, particularly that derived from the reaction of divinyl ethers, has emerged as a powerful tool in DCC. nih.govresearchgate.net
Catalyst-Free "Click" Additions in Network Formation
Divinyl ethers, such as this compound, can undergo catalyst-free "click" additions with polyols to form acetal-based dynamic covalent networks. rsc.org This type of reaction is highly efficient, proceeds without the formation of byproducts, and is a prime example of green chemistry. rsc.orgnih.govresearchgate.net The resulting networks possess dynamic properties, such as malleability and recyclability, due to the reversible nature of the acetal linkages. rsc.org These materials can be reprocessed and their starting materials recovered under mild conditions, for instance, through hydrolysis in hot water. rsc.org
The dynamic exchange of acetal linkages within these networks can occur through two primary mechanisms: metathesis of the acetal and transacetalization. rsc.orgresearchgate.net This dynamic behavior allows the material to adapt to external stimuli, leading to applications in self-healing materials and recyclable thermosets.
Table 1: Properties of Acetal Dynamic Networks
| Property | Description | Citation |
|---|---|---|
| Formation | Catalyst-free "click" addition of a divinyl ether and a polyol. | rsc.org |
| Reversibility | Acetal linkages are reversible, allowing for dynamic exchange. | rsc.orgresearchgate.net |
| Malleability | The network can be reshaped upon heating. | rsc.org |
| Recyclability | The polymer can be broken down into its constituent monomers and reformed. | rsc.org |
| Stress Relaxation | Exhibits rapid stress relaxation at elevated temperatures. | rsc.org |
Mechanisms of Thermally-Induced Acetal Exchange (Metathesis and Transacetalization)
The compound this compound, a divinyl ether, can participate in thermally-induced acetal exchange reactions, which are fundamental to its role in dynamic covalent chemistry. These exchanges can proceed through two primary mechanistic pathways: metathesis and transacetalization. While these reactions can be catalyzed by acids, they can also be initiated or accelerated by thermal means.
Acetal Metathesis
Acetal metathesis is a dissociative exchange mechanism. In the context of this compound, this process would involve the cleavage of a C-O bond to generate a vinyl ether and an oxocarbenium ion intermediate. This thermally-induced dissociation allows for the exchange of alkoxy groups between different acetal molecules. The reversibility of this dissociation is key to the dynamic nature of the system.
The generalized mechanism for the metathesis of divinyl ethers can be conceptualized as follows:
Initiation (Dissociation): Upon heating, a divinyl ether molecule undergoes heterolytic cleavage of a C-O bond, forming a vinyl ether and a resonance-stabilized oxocarbenium ion.
Exchange (Association): The generated oxocarbenium ion can then react with a different vinyl ether molecule present in the system, forming a new divinyl ether.
Termination (Re-association): The system reaches a dynamic equilibrium where the rates of dissociation and association are balanced.
This process allows for the scrambling of the butoxy groups among different divinyl ether molecules, leading to a distribution of products.
Transacetalization
Transacetalization is an associative exchange mechanism that involves the direct reaction of a divinyl ether with an alcohol. In a system containing this compound and a free alcohol (which could be present as an impurity or intentionally added), the hydroxyl group of the alcohol can attack the electrophilic carbon of the vinyl ether. This process is often facilitated by trace amounts of acid but can also be promoted by heat.
The mechanism for transacetalization can be described in the following steps:
Protonation (Acid-Catalyzed): In the presence of an acid catalyst, the oxygen of the vinyl ether is protonated, increasing the electrophilicity of the adjacent carbon.
Nucleophilic Attack: An alcohol molecule attacks the protonated vinyl ether, leading to the formation of a hemiacetal intermediate.
Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of a butanol molecule, regenerating the oxocarbenium ion.
Final Acetal Formation: The oxocarbenium ion then reacts with another alcohol molecule to form a new acetal and release the acid catalyst.
Even in the absence of an external catalyst, thermal energy can promote these exchanges, albeit likely at a slower rate. The presence of hydroxyl-containing species is crucial for the transacetalization pathway.
Table 1: Comparison of Acetal Exchange Mechanisms
| Feature | Metathesis | Transacetalization |
|---|---|---|
| Mechanism Type | Dissociative | Associative |
| Key Intermediate | Oxocarbenium ion | Hemiacetal |
| Reactants | Two acetal molecules | Acetal and an alcohol |
| Catalysis | Can be acid-catalyzed or thermally induced | Often acid-catalyzed, can be thermally promoted |
Reversibility and Adaptability in Dynamic Covalent Networks
The thermally-induced acetal exchange reactions of divinyl ethers like this compound are central to their application in the formation of dynamic covalent networks (DCNs). DCNs are polymeric systems held together by reversible covalent bonds, which impart unique properties such as self-healing, malleability, and recyclability.
The reversible nature of acetal metathesis and transacetalization allows the network to respond to external stimuli, particularly heat. When a DCN formed from divinyl ethers is heated, the acetal linkages can break and reform, allowing the polymer chains to rearrange. This topological rearrangement enables the material to flow and be reprocessed, similar to a thermoplastic, while maintaining its cross-linked nature at operating temperatures, a characteristic of thermosets.
This adaptability is a direct consequence of the dynamic equilibrium of the acetal exchange reactions. At elevated temperatures, the equilibrium shifts to favor bond cleavage and reformation, leading to a decrease in the material's viscosity and allowing it to be reshaped. Upon cooling, the equilibrium shifts back towards the stable cross-linked network, locking in the new shape. This process is repeatable, making materials based on divinyl ether DCNs reprocessable and recyclable.
The ability of the network to adapt is also the basis for its self-healing properties. When a crack forms in the material, applying heat can initiate the acetal exchange reactions at the fracture interface. The polymer chains can then diffuse across the crack and form new covalent bonds, repairing the damage and restoring the material's mechanical integrity.
The kinetics of the acetal exchange, and thus the adaptability of the network, can be tuned by factors such as temperature and the presence of catalysts. This allows for the design of "smart" materials with tailored properties for specific applications.
Table 2: Properties Imparted by Dynamic Acetal Chemistry in Covalent Networks
| Property | Underlying Mechanism | Stimulus |
|---|---|---|
| Reprocessability | Thermally-induced acetal exchange allows for network rearrangement and flow. | Heat |
| Self-Healing | Reversible bond formation across a damaged interface restores network integrity. | Heat |
| Malleability | The dynamic nature of the cross-links allows the material to be reshaped. | Heat |
| Recyclability | The ability to break down the network into its constituent components or reprocess the material. | Heat, Chemical Triggers |
Polymerization Science and Cyclopolymerization of Divinyl Ethers
Cationic Polymerization of Divinyl Ethers
Cationic polymerization is a primary method for polymerizing vinyl ethers due to the electron-rich nature of the vinyl group, which is readily attacked by cationic initiators. In the case of divinyl ethers, this process can be controlled to produce linear polymers with pendant vinyl groups or, more commonly, cyclopolymers.
Photoinitiated Cationic Polymerization Kinetics
Photoinitiated cationic polymerization offers spatial and temporal control over the initiation process, making it a valuable technique for various applications, including coatings and 3D printing. The kinetics of this process are influenced by several factors, including the type and concentration of the photoinitiator and the monomer structure.
The polymerization of divinyl ethers, when initiated by photochemically generated cations, proceeds rapidly. The rate of polymerization and the final monomer conversion are highly dependent on the concentration of the photoinitiator. Studies on analogous divinyl ether systems, such as triethylene glycol divinyl ether (TEGDVE), have shown that the polymerization rate initially increases with initiator concentration, reaching a maximum at an optimal concentration, after which it may decrease. This is attributed to factors such as light screening by the initiator at high concentrations and the termination reactions. researchgate.net
A study on the UV-induced polymerization of TEGDVE with a triarylsulfonium salt photoinitiator provides insight into the general kinetics applicable to divinyl ethers. The data illustrates the relationship between initiator concentration, polymerization rate, and final conversion.
| Initiator Concentration (% wt.) | Polymerization Rate (s⁻¹) | Final Conversion (%) |
|---|---|---|
| 0.5 | 0.45 | 72.5 |
| 1.0 | 0.56 | 77.8 |
| 2.0 | 0.52 | 75.1 |
| 3.0 | 0.48 | 70.3 |
Table 1: Effect of photoinitiator concentration on the polymerization rate and final conversion of a divinyl ether monomer. researchgate.net
This data demonstrates that an optimal initiator concentration exists to maximize both the rate and the extent of polymerization. The mechanism of photoinitiated cationic polymerization of vinyl ethers involves the photolysis of the initiator to generate a strong acid, which then protonates the vinyl ether to start the polymerization chain. researchgate.netcornell.edu
Living Cationic Cyclopolymerization to High-Molecular-Weight Polymers
Living polymerization techniques offer precise control over the polymer's molecular weight, architecture, and end-group functionality. For divinyl ethers, living cationic polymerization can be employed to synthesize well-defined cyclopolymers with high molecular weights. This is achieved by carefully selecting the initiator, Lewis acid co-initiator, and reaction conditions to minimize chain-transfer and termination reactions. rsc.org
The synthesis of high-molecular-weight polymers via cationic polymerization can be challenging due to the high reactivity of the propagating carbocations. However, by using specific initiating systems and controlling the polymerization temperature, it is possible to produce polymers with high molecular weights. For instance, in the cationic polymerization of isobutylene, a different monomer system, the use of a veratrole (VE) co-initiator with AlCl₃ has been shown to produce high-molecular-weight polyisobutylene (B167198) at elevated temperatures by stabilizing the growing chain ends and suppressing side reactions. ccspublishing.org.cnresearchgate.net While this is not a divinyl ether, the principle of stabilizing the carbocation to achieve higher molecular weights is a general concept in cationic polymerization.
In the context of divinyl ethers, achieving high molecular weight through living cationic cyclopolymerization relies on the efficient formation of cyclic structures, which prevents crosslinking and gelation. The choice of solvent and the presence of a nucleophilic additive can also play a crucial role in controlling the polymerization and achieving high molecular weights. researchgate.netescholarship.org
Formation of Star-Shaped Cyclopolymers
The living nature of cationic cyclopolymerization of divinyl ethers can be exploited to create more complex polymer architectures, such as star-shaped polymers. These polymers consist of multiple polymer "arms" radiating from a central core. A common method for synthesizing star-shaped polymers from divinyl ethers is the "arm-first" approach. In this method, linear living polymer chains are first synthesized and then reacted with a small amount of a divinyl ether, which acts as a linking agent. The living ends of the linear polymers add to the vinyl groups of the divinyl ether, forming a cross-linked core from which the polymer arms extend. kpi.uanih.govresearchgate.net
Radical Polymerization and Cyclopolymerization Mechanisms
Divinyl ethers can also be polymerized via radical mechanisms, typically initiated by thermal or photochemical decomposition of a radical initiator. A key feature of the radical polymerization of 1,n-dienes like divinyl ethers is the competition between intramolecular cyclization and intermolecular propagation, which leads to the formation of cyclopolymers.
Investigation of Microstructure in Poly(divinyl ether)
The microstructure of poly(divinyl ethers) produced by radical polymerization is complex, containing a mixture of cyclic repeating units and linear units with pendant vinyl groups. The predominant cyclic structure formed is a five-membered ring, resulting from an intramolecular cyclization of the propagating radical.
The detailed microstructure of these polymers can be investigated using spectroscopic techniques, primarily Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.goviaea.org FTIR spectroscopy can be used to identify the presence of characteristic functional groups, such as the ether linkages and any remaining vinyl groups. researchgate.net ¹H and ¹³C NMR spectroscopy are particularly powerful for elucidating the specific structural units present in the polymer chain. By analyzing the chemical shifts and coupling patterns, it is possible to distinguish between cyclic and linear repeating units and to determine their relative proportions. nih.govresearchgate.net For example, the disappearance of certain olefinic proton signals in the ¹H NMR spectrum can indicate a high degree of cyclization. researchgate.net
Factors Influencing Cyclization vs. Linear Propagation
The balance between intramolecular cyclization and linear propagation in the radical polymerization of divinyl ethers is influenced by several factors, most notably the monomer concentration and the polymerization temperature.
Monomer Concentration: At high monomer concentrations, the rate of intermolecular propagation is favored, as the propagating radical is more likely to encounter another monomer molecule before it can cyclize. This leads to a higher proportion of linear units with pendant vinyl groups in the resulting polymer. Conversely, at low monomer concentrations (i.e., in dilute solutions), the probability of intramolecular cyclization increases, resulting in a polymer with a higher degree of cyclization. mdpi.com
The general trend observed in the radical polymerization of divinyl ethers is that lower monomer concentrations favor the formation of cyclic structures. The competition between these two pathways is a critical aspect of controlling the final properties of the polymer, as the presence of cyclic units in the backbone significantly affects its thermal and mechanical properties.
Copolymerization Strategies
Copolymerization significantly expands the range of polymeric materials that can be synthesized from 1-[(1-Butoxyethenyl)oxy]butane, allowing for the tailoring of properties for specific applications.
Copolymerization with Maleic Anhydride (B1165640) (e.g., DIVEMA)
The copolymerization of divinyl ethers with maleic anhydride is a classic example of free-radical alternating cyclocopolymerization. The resulting copolymers are often referred to by the acronym DIVEMA. These copolymers have garnered significant interest due to their biological activities, including antitumor and antiviral properties. nih.govtandfonline.comnih.govresearchgate.net The 1:2 alternating cyclocopolymer of divinyl ether and maleic anhydride is a particularly well-studied example. nih.gov
The structure of the repeating unit in the DIVEMA copolymer derived from a generic divinyl ether is a cyclic anhydride. The properties of these copolymers, including their biological activity, can be influenced by their molecular weight. nih.gov
| Property | Description | Reference |
| Monomer Ratio (Divinyl Ether:Maleic Anhydride) | Typically 1:2 for the well-known biologically active copolymers. | nih.gov |
| Polymerization Mechanism | Free-radical alternating cyclocopolymerization. | |
| Biological Activity | Antitumor, antiviral, and interferon-inducing properties have been reported. | nih.govtandfonline.comresearchgate.net |
Radical and Radical-Promoted Cationic Copolymerization Mechanisms
Vinyl ethers, including this compound, are generally considered to be non-homopolymerizable via a free-radical mechanism. However, they can be incorporated into copolymers with other monomers that do undergo free-radical polymerization.
In radical-promoted cationic polymerization, radicals generated from a conventional free-radical initiator can be oxidized by a suitable agent, such as a diaryliodonium or a pyridinium (B92312) salt, to generate cationic species. These cations can then initiate the cationic polymerization of the vinyl ether. This allows for the polymerization of vinyl ethers under conditions that are typically used for free-radical polymerizations. This approach can be utilized in copolymerization systems to create unique block or graft copolymers.
Formation of Interpenetrating Polymer Networks with Acrylates
Interpenetrating polymer networks (IPNs) are polymer blends where two or more cross-linked polymers are synthesized in the presence of each other. This results in a physically interlocked network structure. This compound can be used to form one of the networks in an IPN, often in combination with an acrylate-based network.
In a typical scenario, the divinyl ether is polymerized via a cationic mechanism, while the acrylate (B77674) component is polymerized via a free-radical mechanism. If these two polymerization reactions are initiated simultaneously, a simultaneous IPN is formed. This can be achieved by using a combination of a cationic photoinitiator and a radical photoinitiator.
Cross-Propagation Mechanisms in Hybrid Systems
In hybrid systems containing both divinyl ethers and acrylates, cross-propagation reactions can occur, particularly when polymerization is initiated by free radicals. An acrylate radical can add to the double bond of a vinyl ether, although the reverse reaction (a vinyl ether radical adding to an acrylate) is less favorable. This cross-propagation leads to the incorporation of single vinyl ether units into the growing acrylate polymer chain.
The reactivity ratios of the acrylate and vinyl ether monomers will determine the extent of this cross-propagation. Generally, acrylate radicals are more reactive towards their own monomer than towards vinyl ethers. This can result in a significant amount of unreacted vinyl ether monomer if a cationic initiator is not also present to homopolymerize the vinyl ether.
Theoretical Studies on Polymerization Kinetics and Stereoisomerism
Theoretical and computational studies provide fundamental insights into the kinetics and stereochemical outcomes of the cyclopolymerization of divinyl ethers, such as this compound. While specific theoretical studies on this compound are not extensively documented in publicly available literature, the principles governing the polymerization of analogous divinyl ethers can be applied to understand its behavior. These studies often employ computational chemistry methods, such as Density Functional Theory (DFT), to model reaction pathways, predict transition state energies, and elucidate the factors controlling the stereoselectivity of the polymerization process.
The kinetics of cyclopolymerization are of particular interest, as they determine the structure of the resulting polymer. A key aspect of the polymerization of divinyl ethers is the competition between intermolecular propagation and intramolecular cyclization. Theoretical models can be used to calculate the rate constants for these competing reactions. For instance, in the radical cyclopolymerization of divinyl ethers, the ratio of the rate constant for bicyclization (kc) to that of propagation (kp) is a critical parameter that indicates the propensity for the formation of bicyclic structures within the polymer chain. researchgate.net
A study on the radical polymerization of divinyl ether (DVE), cis-propenyl vinyl ether (PVE), and 2-methylpropenyl vinyl ether (CH3-PVE) provides valuable kinetic data that can serve as a model for understanding the behavior of other divinyl ethers. researchgate.net The following table summarizes the estimated kc/kp values for these monomers, which were derived from the initial slopes of plots of the inverse of the fraction of bicyclization versus the monomer concentration. researchgate.net
Table 1: Estimated Ratios of Rate Constants for Bicyclization (kc) to Propagation (kp) for Various Divinyl Ethers researchgate.net
| Monomer | kc/kp (mol L⁻¹) |
| Divinyl ether (DVE) | 2 |
| cis-Propenyl vinyl ether (PVE) | 3 |
| 2-Methylpropenyl vinyl ether (CH3-PVE) | 3 |
The data in Table 1 indicates that the bicyclization process is more favorable when the pendent vinyl group is substituted, as seen with PVE and CH3-PVE. researchgate.net These findings from theoretical and kinetic studies are crucial for predicting and controlling the microstructure of polymers derived from divinyl ethers.
From a stereoisomerism perspective, the cyclopolymerization of divinyl ethers is known to be highly stereoselective. researchgate.net Theoretical studies can help to elucidate the preferred stereochemical pathways. During the cyclization step, the formation of five-membered rings is a common feature, and the subsequent bicyclization can lead to specific stereoisomers. researchgate.net Computational models can predict the most stable conformations of the propagating radical or cation and the transition states leading to different stereochemical arrangements in the final polymer. For example, it has been inferred from structural studies of the resulting polymers that the cyclization process can be highly stereoselective, leading to specific ring-fused structures. researchgate.net While detailed theoretical predictions of stereoisomerism for a broad range of divinyl ethers are still an area of active research, the existing studies lay the groundwork for understanding the fundamental principles that govern the three-dimensional structure of these polymers.
Applications in Advanced Organic Synthesis
Utilization as Versatile Synthetic Intermediates
Ketene (B1206846) acetals, including O,O-acetals like 1-[(1-Butoxyethenyl)oxy]butane, N,S-acetals, and S,S-acetals (dithioacetals), are recognized as exceptionally versatile synthetic intermediates. acs.orgacs.org Their utility stems from the polarized "push-pull" nature of the double bond, which bears electron-donating alkoxy groups. This electronic feature renders them highly reactive towards a diverse range of electrophiles.
These intermediates are frequently employed in reactions such as:
Nucleophilic Conjugate Addition: They readily participate in Michael-type additions to α,β-unsaturated carbonyl compounds.
Cycloaddition Reactions: Their electron-rich nature makes them excellent partners in [2+2] and [4+2] cycloaddition reactions for the construction of four- and six-membered ring systems. researchgate.net
Lewis Acid-Mediated Additions: In the presence of Lewis acids, their nucleophilicity is enhanced, facilitating additions to carbonyl compounds and imines. nih.gov
The butoxy groups in this compound can influence solubility and reactivity, and upon reaction, the ketene acetal (B89532) moiety is typically transformed into an ester or other carbonyl-containing functional group, which can be further elaborated.
Role as Building Blocks for Complex Molecular Architectures
As a direct consequence of their versatility, ketene acetals serve as fundamental building blocks for the synthesis of complex molecular architectures. acs.orgresearchgate.netrsc.org They provide a reliable method for introducing an acetate (B1210297) or substituted acetate fragment into a target molecule. This capability is crucial in the construction of polyketides, a large class of natural products characterized by repeating β-hydroxy carbonyl units.
The application of ketene acetals as building blocks is particularly evident in their use to create highly functionalized acyclic chains with precise stereochemical control, which can later be cyclized to form macrolides or other complex cyclic systems. The ability to generate new carbon-carbon bonds while setting the stage for subsequent functional group transformations makes compounds like this compound indispensable tools in multi-step total synthesis. researchgate.net
| Building Block Class | Key Reactions | Resulting Structures |
| Ketene O,O-Acetals | Mukaiyama Aldol (B89426) Addition, Cycloadditions | β-Hydroxy esters, Polyketide precursors, Cyclobutanes |
| Ketene N,S-Acetals | Cyclization, Multi-component Reactions | N-Heterocycles, O-Heterocycles |
| Ketene S,S-Acetals | Annulation, Nucleophilic Substitution | Functionalized phenols, Thiophenes, Pyrans |
Chiral Acetal Derivatives in Asymmetric Synthesis
Asymmetric synthesis, the controlled formation of a specific enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical and materials chemistry. ddugu.ac.in Ketene acetals can be adapted for stereoselective transformations through several key strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents. uvic.ca For instance, a chiral version of this compound could be synthesized from a chiral diol, embedding stereochemical information directly into the reagent. acs.org
The creation of new chiral centers with high enantioselectivity is a primary goal of asymmetric synthesis. Chiral ketene acetal derivatives, or the reaction of achiral ketene acetals with chiral catalysts, allows for the enantioselective addition to prochiral electrophiles, such as aldehydes and imines. nih.govnih.gov The reaction creates a new stereocenter, and the chiral information present in the system directs the formation of one enantiomer over the other. Planar-chiral heterocycles have been successfully employed as catalysts for the enantioselective C-acylation of related silyl (B83357) ketene acetals, furnishing products with quaternary stereocenters in enantioselectivities up to 99%. mit.edu This highlights the potential for developing highly selective reactions using ketene acetal platforms.
The Mukaiyama aldol addition is a powerful carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, typically mediated by a Lewis acid. wikipedia.org Ketene silyl acetals, which are silicon-containing analogs of ketene O,O-acetals, are commonly used as the enolate component to produce β-hydroxy esters. nih.govnus.edu.sgjst.go.jp
The reaction can be rendered asymmetric by using a chiral Lewis acid catalyst, which coordinates to the carbonyl electrophile and selectively activates one of its prochiral faces for nucleophilic attack. wikipedia.org This approach has become a highly reliable method for asymmetric synthesis. For example, specific methodologies have been developed that achieve high levels of enantioselectivity across a broad range of substrates, including challenging unbranched aliphatic aldehydes. wikipedia.org The mechanism is believed to involve a chiral, metal-bound intermediate that precisely controls the trajectory of the incoming ketene acetal. wikipedia.org
| Reaction | Nucleophile | Electrophile | Catalyst/Promoter | Key Feature |
| Asymmetric Mukaiyama Aldol | Silyl Ketene Acetal | Aldehyde | Chiral Lewis Acid (e.g., Ti, Sn, Cu complexes) | High enantioselectivity and diastereoselectivity |
| Vinylogous Mukaiyama Aldol | Silyl Dienolate | Aldehyde | Chiral Lewis Acid | Forms γ-adducts with stereocontrol |
The reliability and stereocontrol offered by reactions involving ketene acetal derivatives have made them crucial in the total synthesis of complex natural products. wikipedia.org The asymmetric Mukaiyama aldol reaction, in particular, has been employed as a key strategic step in the synthesis of numerous biologically active molecules. One prominent example is its use in a late-stage total synthesis of Taxol, a potent anticancer agent. wikipedia.org In this synthesis, two different Mukaiyama aldol additions were utilized, one involving a ketene silyl acetal with magnesium bromide, and a second asymmetric version using a chiral amine ligand and a triflate salt catalyst to construct the complex carbon skeleton with the correct stereochemistry. wikipedia.org The ability of ketene acetals and their derivatives to build complex, stereochemically rich structures makes them enabling tools for accessing medicinally important natural products. researchgate.net
Cyclization and Multi-Component Reactions for Heterocyclic Systems
Heterocyclic compounds are foundational to medicinal chemistry and materials science. Ketene acetals, particularly those with additional functional groups (known as push-pull alkenes), are excellent precursors for the synthesis of a wide variety of heterocyclic systems. acs.orgmagtech.com.cn Their unique electronic structure makes them ideal substrates for cyclization and multi-component reactions (MCRs). nih.govresearchgate.net
In these reactions, the ketene acetal can act as a two-carbon synthon. For example, in a reaction with a molecule containing two nucleophilic sites, the ketene acetal's double bond can be attacked, followed by intramolecular cyclization with the displacement of one or both butoxy groups from this compound. This strategy has been widely applied to the synthesis of N-heterocycles (like pyrroles, indoles, and pyridines) and O-heterocycles (like furans and pyrans) using ketene N,S-acetal precursors. magtech.com.cnnih.gov
MCRs, where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are particularly powerful when designed with ketene acetals. researchgate.net These reactions offer high atom economy and efficiency, allowing for the rapid assembly of complex heterocyclic libraries from simple starting materials. For instance, ketene dithioacetals have been used in [3+3] annulation reactions with 1,3-dianions derived from ketones to construct highly substituted phenols and polycyclic aromatic systems. nih.govrsc.org This reactivity paradigm can be extended to ketene O,O-acetals for the synthesis of oxygen-containing heterocycles.
Silyl Enol Ethers as Precursors for α-Substituted Carbonyl Compounds
Silyl enol ethers are highly versatile intermediates in organic synthesis, primarily serving as enolate equivalents for the formation of carbon-carbon bonds at the α-position of a carbonyl group. Their utility stems from their stability compared to traditional enolates and their ability to react under a variety of conditions to introduce a wide range of substituents. The generation of silyl enol ethers from precursors like this compound, also known as 1,1-dibutoxyethene, provides a valuable pathway to these reactive intermediates.
The conversion of ketene acetals, such as 1,1-dibutoxyethene, to silyl enol ethers typically involves a reaction with a silylating agent, such as a trialkylsilyl halide or triflate. This transformation sets the stage for a multitude of subsequent reactions where the silyl enol ether acts as a nucleophile. These reactions are fundamental in the construction of complex organic molecules, allowing for the precise introduction of alkyl, acyl, and other functional groups at the α-carbon of a carbonyl compound.
The strategic importance of this methodology lies in its ability to control the regioselectivity of enolate formation, particularly in unsymmetrical ketones, and to facilitate reactions under milder conditions than those often required for traditional enolate chemistry. The resulting α-substituted carbonyl compounds are ubiquitous motifs in natural products, pharmaceuticals, and other functional materials.
Detailed Research Findings
Research in the field of organic synthesis has extensively explored the application of silyl enol ethers in the formation of α-substituted carbonyl compounds. These reactions can be broadly categorized into alkylations, acylations, and aldol-type additions, among others.
α-Alkylation Reactions:
The alkylation of silyl enol ethers provides a direct method for the formation of C-C bonds at the α-position of a carbonyl compound. This transformation is typically achieved by reacting the silyl enol ether with an electrophilic alkylating agent, such as an alkyl halide. The reaction is often promoted by a Lewis acid catalyst, which activates the electrophile.
Recent advancements have focused on the development of catalytic and enantioselective alkylation methods. For instance, photoredox catalysis has emerged as a powerful tool for the α-alkylation of esters via the in situ generation of cesium enolates and subsequent radical addition to activated alkenes. While not directly involving pre-formed silyl enol ethers from 1,1-dibutoxyethene, this highlights the ongoing innovation in α-functionalization chemistry. Another strategy involves the direct allylic C–H alkylation of silyl enol ethers enabled by a hybrid photoredox–Brønsted base catalysis, showcasing the potential for forming complex products from readily available starting materials.
Mukaiyama Aldol Addition:
A cornerstone of silyl enol ether chemistry is the Mukaiyama aldol reaction. This reaction involves the Lewis acid-mediated addition of a silyl enol ether to an aldehyde or ketone, resulting in the formation of a β-hydroxy carbonyl compound. escholarship.orgescholarship.org The use of a pre-formed and isolable silyl enol ether allows for a crossed aldol reaction with high levels of control, avoiding self-condensation products often observed in traditional base-catalyzed aldol reactions. escholarship.org
The reaction proceeds through an open transition state, and the stereochemical outcome can be influenced by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether. escholarship.org Silyl ketene acetals, which can be derived from ketene acetals like 1,1-dibutoxyethene, are particularly useful nucleophiles in this reaction. escholarship.orgescholarship.org The development of catalytic and asymmetric versions of the Mukaiyama aldol reaction has been a major focus, enabling the synthesis of chiral β-hydroxy carbonyl compounds with high enantioselectivity.
Data on the Synthesis of α-Substituted Carbonyl Compounds via Silyl Enol Ethers
The following tables summarize representative data from the literature on the synthesis of α-substituted carbonyl compounds using silyl enol ethers, illustrating the scope and efficiency of these methods. While specific examples starting directly from this compound are not extensively documented in readily available literature, the data for analogous silyl enol ethers and silyl ketene acetals demonstrate the general utility of this synthetic strategy.
Table 1: Lewis Acid-Mediated α-Alkylation of Silyl Enol Ethers
| Silyl Enol Ether | Alkylating Agent | Lewis Acid | Solvent | Product | Yield (%) |
| 1-Trimethylsilyloxycyclohexene | Benzyl bromide | TiCl₄ | CH₂Cl₂ | 2-Benzylcyclohexanone | 85 |
| 1-Phenyl-1-trimethylsilyloxyethene | Allyl iodide | ZnCl₂ | Et₂O | 1-Phenyl-4-penten-1-one | 78 |
| 2-Trimethylsilyloxy-1,3-butadiene | Methyl iodide | SnCl₄ | CH₂Cl₂ | 4-Penten-2-one | 65 |
Table 2: Mukaiyama Aldol Reaction of Silyl Enol Ethers with Aldehydes
| Silyl Enol Ether | Aldehyde | Lewis Acid | Solvent | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1-Trimethylsilyloxycyclohexene | Benzaldehyde | TiCl₄ | CH₂Cl₂ | 2-(Hydroxy(phenyl)methyl)cyclohexanone | 72:28 | 90 |
| 1-tert-Butyldimethylsilyloxy-1-phenylethene | Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | 3-Hydroxy-4-methyl-1-phenyl-1-pentanone | 65:35 | 88 |
| (Z)-1-Phenyl-1-trimethylsilyloxy-1-propene | Acetaldehyde | SnCl₄ | CH₂Cl₂ | 3-Hydroxy-2-methyl-1-phenyl-1-butanone | 85:15 | 82 |
The data presented in these tables underscore the effectiveness of using silyl enol ethers as precursors for the synthesis of a diverse range of α-substituted carbonyl compounds. The yields are generally high, and in the case of the Mukaiyama aldol reaction, moderate to good diastereoselectivity can be achieved. The choice of the silyl group, Lewis acid, and reaction conditions are critical parameters that can be tuned to optimize the outcome of the reaction.
Advanced Spectroscopic and Computational Analysis in Enol Ether Research
Mechanistic Studies Employing Low-Temperature NMR Spectroscopy
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for intercepting and characterizing transient intermediates in chemical reactions. For enol ethers like 1-[(1-Butoxyethenyl)oxy]butane, which readily undergo reactions like cationic polymerization, understanding the initial steps is key. At ambient temperatures, reactive species such as oxonium ions or protonated intermediates are often too short-lived to be observed directly. By conducting reactions at significantly reduced temperatures (e.g., down to 181 K), the lifetime of these intermediates can be extended, allowing for their structural characterization by NMR. nih.gov
In a typical mechanistic study of the acid-catalyzed hydrolysis or polymerization of this compound, the reaction would be initiated within the NMR spectrometer at a low temperature. This allows for the observation of new spectral signals corresponding to the transient species formed upon protonation of the enol ether. Analysis of ¹H and ¹³C chemical shifts, as well as coupling constants, can provide direct evidence for the structure of these intermediates, confirming, for example, the formation of a stabilized oxocarbenium ion. nih.govresearchgate.net This technique helps differentiate between proposed mechanistic pathways by providing a direct snapshot of key, fleeting molecular players.
| Carbon Atom | Expected Chemical Shift (δ, ppm) of Reactant | Hypothetical Chemical Shift (δ, ppm) of Intermediate | Rationale for Shift |
|---|---|---|---|
| C=C (α-carbon) | ~85 | ~110-120 | Loss of double bond character, rehybridization. |
| C=C (β-carbon) | ~155 | ~200-210 | Formation of a carbocationic center, significant deshielding. |
| O-CH₂ (Butoxy) | ~68 | ~75-80 | Increased positive charge on adjacent oxygen. |
Application of X-ray Crystallography for Structural Elucidation of Intermediates
While this compound is a liquid, X-ray crystallography remains a powerful technique for the definitive structural elucidation of stable, crystalline intermediates or derivatives that can be isolated from its reaction pathways. researchgate.net In the context of enol ether chemistry, this method is particularly valuable for characterizing stable oxonium ion salts, which can act as initiators or model compounds for propagating species in cationic polymerization. acs.org
To apply this technique, a reaction involving the enol ether might be designed to produce a crystalline salt. For instance, reacting this compound with a strong Lewis acid in the presence of a non-coordinating counter-anion could yield a stable oxonium salt. Single-crystal X-ray diffraction analysis of this salt would provide precise bond lengths, bond angles, and conformational data. acs.org This information is invaluable for validating the electronic distribution and geometry predicted by computational models and inferred from spectroscopic data, offering unambiguous proof of an intermediate's structure. mdpi.com
| Parameter | Typical Value | Structural Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic crystal lattice symmetry. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| C-O Bond Length (Oxonium) | ~1.48 Å | Shorter than a typical single C-O bond, indicating partial double bond character. |
| C-O-C Bond Angle (Oxonium) | ~118° | Reflects the sp²-like hybridization of the oxygen atom. |
Quantum-Chemical and Molecular Mechanics Methods in Mechanistic Understanding
Quantum-chemical and molecular mechanics methods are vital computational tools for understanding the intricate details of reaction mechanisms that are often inaccessible to experimental techniques alone. thermofisher.com For this compound, methods like Density Functional Theory (DFT) can be employed to model the entire reaction coordinate of processes such as hydrolysis or polymerization. rsc.orgresearchgate.net These calculations can determine the geometries and energies of reactants, transition states, and intermediates, providing critical insights into reaction barriers and thermodynamic stability. acs.orgresearchgate.net
For example, DFT calculations can be used to compare the relative stabilities of different protonation sites on the enol ether, predict the activation energy for monomer addition during polymerization, and elucidate the role of the counter-ion in stabilizing the propagating chain end. acs.org Molecular mechanics, a computationally less expensive approach, is well-suited for studying larger systems, such as the conformational behavior of the resulting polymer chain or its interactions with a solvent. acs.org Together, these methods provide a powerful theoretical framework for interpreting experimental results and designing new chemical processes. bohrium.com
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Enol Ether + Initiator | 0.0 (Reference) |
| Transition State 1 | Protonation of the double bond | +5.8 |
| Intermediate | Oxocarbenium ion | -10.2 |
| Transition State 2 | Addition of a second monomer | +8.5 |
Real-time Infrared Spectroscopy in Polymerization Kinetics
Real-time Infrared (RTIR) spectroscopy is a powerful technique for monitoring the kinetics of rapid polymerization reactions. researchgate.net The polymerization of enol ethers, including this compound, can be extremely fast, often completing within seconds. researchgate.net RTIR allows for the in-situ tracking of the reaction progress by continuously monitoring the change in absorbance of specific functional groups. thermofisher.com
In the case of this compound polymerization, the disappearance of the characteristic C=C stretching vibration of the enol ether (typically around 1620-1640 cm⁻¹) is monitored over time. researchwithrowan.com By plotting the monomer conversion versus time, detailed kinetic information, such as the rate of polymerization, can be extracted. researchgate.net This technique is particularly useful for studying the influence of various factors like initiator concentration, temperature, and solvent on the reaction kinetics, enabling the optimization of polymerization conditions. mdpi.com
| Time (seconds) | C=C Absorbance (normalized) | Monomer Conversion (%) |
|---|---|---|
| 0.0 | 1.00 | 0 |
| 0.5 | 0.65 | 35 |
| 1.0 | 0.30 | 70 |
| 1.5 | 0.10 | 90 |
| 2.0 | 0.02 | 98 |
Carbon-13 NMR Spectroscopy for Polymer Microstructure Determination
Once polymerization is complete, Carbon-13 (¹³C) NMR spectroscopy is the most powerful and widely used technique for determining the microstructure of the resulting polymer chain. taylorfrancis.comnih.gov For poly(this compound), the stereochemical arrangement of the alkoxy side chains along the polymer backbone—known as tacticity—profoundly influences its physical properties. nsf.gov
The chemical shifts of the carbons in the polymer backbone, particularly the methine carbon to which the butoxy group is attached, are highly sensitive to the relative stereochemistry of neighboring monomer units. nih.gov By analyzing the complex splitting patterns of these signals, one can quantify the relative amounts of isotactic (meso, m), syndiotactic (racemo, r), and heterotactic (mr) triads. ismar.org This detailed microstructural information is crucial for understanding the stereocontrol of the polymerization mechanism and for correlating the polymer's structure with its macroscopic properties. taylorfrancis.comacs.org
| Triad Sequence | Notation | Hypothetical Chemical Shift Range (δ, ppm) for Backbone Methine Carbon |
|---|---|---|
| Isotactic | mm | 74.5 - 75.5 |
| Heterotactic | mr | 73.0 - 74.0 |
| Syndiotactic | rr | 71.5 - 72.5 |
Emerging Research Avenues and Future Directions in Divinyl Ether Chemistry
Development of Novel Catalytic Systems for Ether Transformations
The transformation of divinyl ethers is largely dependent on catalysis, with cationic polymerization being a primary route for these monomers. taylorandfrancis.com Historically, this has been initiated by strong protic acids or Lewis acids. However, emerging research is focused on developing novel catalytic systems that offer greater control, efficiency, and sustainability.
A key area of development is the creation of catalysts that operate under milder conditions and with higher selectivity, minimizing side reactions. For instance, the use of camphor (B46023) sulfonic acid has been effective in catalyzing the step-growth polyaddition of divinyl ethers with diols at low temperatures (0 °C) and low catalyst loadings (0.15 mol %). acs.org This approach allows for the efficient formation of high-molecular-weight polyacetals. acs.org
Future research is trending towards heterogeneous and recoverable catalysts to improve the sustainability of these processes. sciencedaily.com One innovative approach involves geminal-atom catalysts (GACs), where two metal cores, such as copper ions, are held in close proximity by a supporting structure like polymeric carbon nitride. sciencedaily.com This unique structure can reduce the energy needed for a chemical reaction and improve efficiency and yield. sciencedaily.com While not yet specifically applied to 1-[(1-Butoxyethenyl)oxy]butane, these advanced systems represent a promising future direction for controlling its reactivity in various transformations.
Table 1: Comparison of Catalytic Systems for Divinyl Ether Transformations
| Catalyst Type | Examples | Operating Conditions | Advantages | Research Direction |
| Conventional Lewis Acids | BF₃·OEt₂, TiCl₄ | Often cryogenic temperatures | High reactivity | Improving moisture tolerance, reducing corrosivity |
| Protic Acids | Camphor Sulfonic Acid | Low temperature (0 °C) | Low catalyst loading, efficient for polyaddition acs.org | Broader substrate scope, enhanced functional group tolerance |
| Organocatalysts | Chiral Brønsted acids | Mild, often room temperature | Metal-free, potential for asymmetric induction | Increasing catalytic activity and turnover numbers |
| Emerging Heterogeneous | Geminal-Atom Catalysts (GACs) | Varies | Recoverable, sustainable, potentially higher efficiency sciencedaily.com | Application to ether chemistry, library creation sciencedaily.com |
Exploration of New Reaction Pathways for Selective Functionalization
Beyond polymerization, the two vinyl groups of this compound offer opportunities for selective functionalization. Current research is exploring reaction pathways that can modify one or both of these groups to introduce new functionalities, creating complex and valuable molecules. The development of organocatalytic systems is a significant trend, enabling selective transformations under mild conditions while avoiding stoichiometric activators. rsc.org
One promising avenue is the catalyzed, regioselective functionalization of the carbon-carbon double bonds. Strategies that use directing groups can control the regiochemistry of product formation, allowing for either Markovnikov or anti-Markovnikov additions under identical reaction conditions. morressier.com While developed for other alkenes, applying this concept to an unsymmetrical reaction of a divinyl ether could allow for the sequential and controlled functionalization of each vinyl group.
Furthermore, biocatalysis presents a frontier for DVE functionalization. The directed evolution of enzymes, such as ketone synthases, has enabled the highly selective oxidation of internal alkenes to ketones by stabilizing reactive carbocation intermediates. chemrxiv.org Adapting such enzymatic systems for divinyl ethers could open pathways to novel ketones and other oxygenated derivatives that are inaccessible through traditional synthetic methods. chemrxiv.org
Advancements in Controlled Polymerization Techniques for Tailored Architectures
The ability to control the polymerization of vinyl ethers is crucial for creating polymers with specific, predictable properties. Recent years have seen significant developments in the cationic polymerization of vinyl ethers, moving towards "living" or controlled processes that allow for the synthesis of well-defined polymer architectures. acs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, traditionally a free-radical process, has been adapted for cationic polymerization. acs.orgmdpi.com This technique allows for the synthesis of poly(vinyl ether)s with low dispersity (Đ < 1.20) and excellent agreement between theoretical and actual molecular weights. acs.org Such control is essential for creating advanced structures like block copolymers. By combining cationic RAFT with other polymerization mechanisms, such as radical RAFT or ring-opening polymerizations, complex ABCD-type tetrablock copolymers can be synthesized. acs.org
Divinyl ethers like this compound are particularly valuable in this context as cross-linking agents. In a living polymerization of a monovinyl ether, the introduction of a DVE can link living polymer chains together to form well-defined star-shaped polymers. taylorandfrancis.com The structure and flexibility of the DVE cross-linker significantly impact the efficiency of star polymer formation. taylorandfrancis.com Future work will likely focus on refining these techniques to create highly branched or network polymers with precisely tailored architectures and functionalities.
Table 2: Controlled Polymerization Methods Applicable to Vinyl Ethers
| Technique | Abbreviation | Key Features | Resulting Architectures |
| Living Cationic Polymerization | - | Suppression of chain termination and transfer | Well-defined homopolymers, block copolymers |
| Cationic Reversible Addition-Fragmentation chain Transfer | Cationic RAFT | Low dispersity, controlled molecular weight acs.org | Block, graft, and star copolymers acs.orgmdpi.com |
| Atom Transfer Radical Polymerization | ATRP | Primarily for other monomers, but principles of control are transferable mdpi.comresearchgate.net | Controlled topology and composition researchgate.net |
| Nitroxide-Mediated Polymerization | NMP | Stable free radical mediated process mdpi.commdpi.com | Narrow-dispersed homo- and copolymers mdpi.com |
Computational Design and Prediction of Reactivity and Stereoselectivity
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For divinyl ethers, methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict reactivity and stereoselectivity, guiding experimental work and accelerating the discovery of new transformations. researchgate.net
For reactions such as cycloadditions (e.g., Diels-Alder), computational studies can accurately predict facial and stereo-selectivity by calculating the activation energies of different possible transition states. mdpi.com This predictive power is crucial for designing reactions that yield a specific desired isomer. For this compound, DFT calculations could be used to predict its reactivity with various dienophiles and to understand how the butoxy substituents influence the electronic properties and steric hindrance of the vinyl groups.
These computational models also provide deep insight into reaction mechanisms. researchgate.net By analyzing the transition structures of processes like the carbonyl-ene reaction, a plausible catalytic cycle can be proposed, explaining how a catalyst controls enantioselectivity. acs.org Applying these predictive tools to the catalytic transformations of this compound can help in the rational design of catalysts and reaction conditions to achieve specific, high-value products.
Integration into Stimuli-Responsive Materials and Dynamic Systems
A major frontier in materials science is the development of "smart" or stimuli-responsive materials that can change their properties in response to external signals like pH, light, or temperature. nih.govnih.gov Divinyl ethers are excellent building blocks for such materials due to the chemical nature of the polymers they form.
When this compound is copolymerized with diols, it forms polyacetals. acs.org The acetal (B89532) linkages along the polymer backbone are stable at neutral or physiological pH but are susceptible to hydrolysis under acidic conditions. taylorandfrancis.com This inherent pH sensitivity makes these materials ideal candidates for applications like drug delivery systems, where a therapeutic agent can be encapsulated and then released in the acidic microenvironment of a tumor or within a cell's lysosome. taylorandfrancis.comsigmaaldrich.com
Furthermore, divinyl ethers can be used to create cross-linked polymer networks or hydrogels. taylorandfrancis.comnih.gov By incorporating dynamic covalent bonds, such as thiol-Michael adducts that can exchange at elevated temperatures or pH, these networks can be designed to be self-healing or malleable. rsc.org The integration of DVE-derived polymers into such dynamic systems could lead to advanced materials with extended lifetimes, re-processability, and the ability to adapt to their environment. unizar.es
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-[(1-Butoxyethenyl)oxy]butane to mitigate acute toxicity risks in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
- Ventilation : Conduct experiments in fume hoods or well-ventilated areas to minimize inhalation exposure .
- First Aid :
- Skin Contact : Immediately wash with soap and water for 15 minutes; seek medical attention if irritation persists .
- Eye Exposure : Rinse eyes with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in tightly sealed containers away from heat, strong acids/bases, and oxidizing agents at ≤25°C .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm ether linkage and butoxy/ethenyl groups. Compare spectra with reference data .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity (>95%) and detect impurities using a non-polar column (e.g., DB-5) with electron ionization .
- Infrared Spectroscopy (IR) : Identify functional groups (C-O-C stretch at ~1100 cm, ethenyl C=C stretch at ~1650 cm) .
Advanced Research Questions
Q. How can researchers address the lack of chronic toxicological data for this compound in long-term exposure studies?
- Methodological Answer :
- In Vitro Models : Use HepG2 or HEK293 cell lines to assess cytotoxicity (MTT assay) and genotoxicity (Ames test) over 28-day exposure periods .
- In Vivo Studies : Design rodent studies (OECD 452) with doses ranging from 10–100 mg/kg/day to evaluate organ-specific effects (histopathology, serum biomarkers) .
- Data Interpretation : Compare results with structurally similar ethers (e.g., dibutyl ether) to infer potential hazards .
Q. What experimental strategies are recommended to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- pH Variability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor decomposition via HPLC with UV detection (λ = 210 nm) .
- Thermal Stress : Heat samples to 40–60°C for 1–4 weeks; analyze degradation products (e.g., butanol, ethenyl ethers) using GC-MS .
- Reaction Pathway Analysis : Use density functional theory (DFT) to model hydrolysis pathways and identify reactive intermediates .
Q. How can nomenclature inconsistencies for ether derivatives like this compound be resolved in chemical databases?
- Methodological Answer :
- Standardization : Apply IUPAC nomenclature rules to generate unambiguous names (e.g., 1-(1-butoxyethenyloxy)butane) and cross-reference CAS numbers (871-22-7) .
- Database Cross-Checking : Verify entries in PubChem, ChemSpider, and ECHA to resolve conflicts between trade names (e.g., SOLVONK4) and systematic terms .
Q. What methodologies are suitable for assessing the ecological impact of this compound given current data gaps?
- Methodological Answer :
- Aquatic Toxicity : Follow OECD 201/202 guidelines using Daphnia magna (48-hour LC) and algae (72-hour growth inhibition) .
- Biodegradation : Conduct OECD 301F tests to measure biological oxygen demand (BOD) over 28 days; compare with reference compounds (e.g., aniline) .
- Bioaccumulation : Calculate log (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
